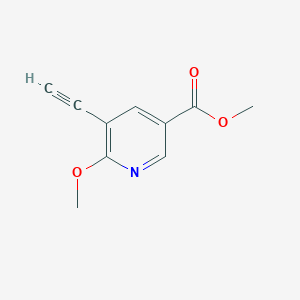![molecular formula C10H19NO4 B13454722 tert-butyl N-[3-(1-hydroxyethyl)oxetan-3-yl]carbamate](/img/structure/B13454722.png)
tert-butyl N-[3-(1-hydroxyethyl)oxetan-3-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[3-(1-hydroxyethyl)oxetan-3-yl]carbamate: is a chemical compound with a unique structure that includes an oxetane ring and a carbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(1-hydroxyethyl)oxetan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxetane derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-[3-(1-hydroxyethyl)oxetan-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The oxetane ring can be reduced to a tetrahydrofuran ring using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like THF or DMF.
Major Products Formed:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a tetrahydrofuran derivative.
Substitution: Formation of various substituted carbamates.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl N-[3-(1-hydroxyethyl)oxetan-3-yl]carbamate is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It can also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in drug development, particularly as a prodrug. The carbamate group can be hydrolyzed in vivo to release the active drug, providing controlled release and improved pharmacokinetics.
Industry: In the industrial sector, this compound can be used in the production of polymers and coatings. Its unique chemical properties make it suitable for creating materials with specific characteristics.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[3-(1-hydroxyethyl)oxetan-3-yl]carbamate involves the interaction of its functional groups with molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The oxetane ring can undergo ring-opening reactions, which can further modulate the compound’s biological activity.
Comparación Con Compuestos Similares
tert-Butyl carbamate: A simpler carbamate compound with similar reactivity but lacking the oxetane ring.
tert-Butyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate: A closely related compound with a hydroxymethyl group instead of a hydroxyethyl group.
tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate: Another similar compound with an aminomethyl group.
Uniqueness: tert-Butyl N-[3-(1-hydroxyethyl)oxetan-3-yl]carbamate is unique due to the presence of both the oxetane ring and the hydroxyethyl group
Propiedades
Fórmula molecular |
C10H19NO4 |
|---|---|
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
tert-butyl N-[3-(1-hydroxyethyl)oxetan-3-yl]carbamate |
InChI |
InChI=1S/C10H19NO4/c1-7(12)10(5-14-6-10)11-8(13)15-9(2,3)4/h7,12H,5-6H2,1-4H3,(H,11,13) |
Clave InChI |
YABDYIWUSMECJF-UHFFFAOYSA-N |
SMILES canónico |
CC(C1(COC1)NC(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



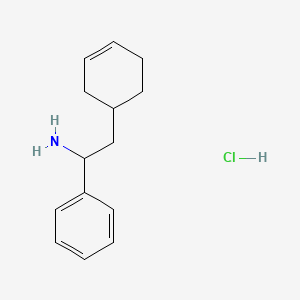
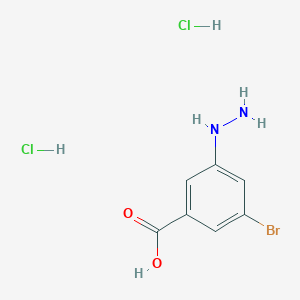
![4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B13454661.png)
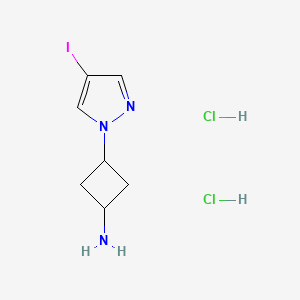

![2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B13454699.png)
![[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol hydrochloride](/img/structure/B13454701.png)
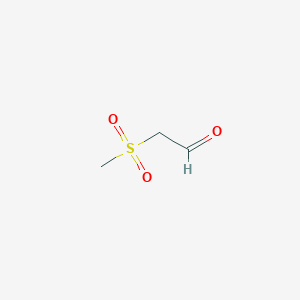

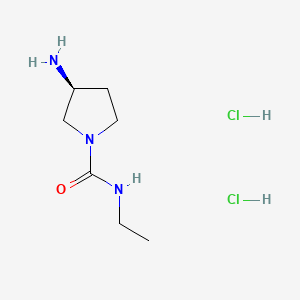
![sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylate](/img/structure/B13454738.png)
![[3-(4-CYanooxan-4-yl)phenyl]boronic acid](/img/structure/B13454741.png)
